2-(1,3,4-Oxadiazol-2-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3,4-oxadiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3/c7-4(8)1-3-6-5-2-9-3/h2H,1H2,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWQCKFXIGLLKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=C(O1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 1,3,4 Oxadiazol 2 Yl Acetic Acid and Its Precursors
Conventional Cyclization Routes to 1,3,4-Oxadiazole (B1194373) Ring Systems
The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. It is a vital structural motif in numerous pharmacologically active compounds. mdpi.comnih.govjchemrev.com Its synthesis is a well-explored area of organic chemistry, with several reliable methods being widely adopted. The most common strategies begin with acid hydrazides and proceed through intermediates that are cyclized to form the stable aromatic oxadiazole ring. nih.govresearchgate.net
Reaction of Hydrazides with Carboxylic Acids or Derivatives
One of the most fundamental and widely used methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the condensation of an acid hydrazide with a carboxylic acid or its derivative, such as an acid chloride. nih.govjchemrev.comresearchgate.net This approach typically forms a 1,2-diacylhydrazine (also known as N,N'-diacylhydrazine) intermediate, which then undergoes dehydrative cyclization. rsc.org
The direct reaction between a hydrazide and a carboxylic acid requires a coupling agent to facilitate the initial amide bond formation, followed by a dehydrating agent to effect the ring closure. nih.govresearchgate.net Various reagents have been developed to promote this one-pot transformation, streamlining the synthesis. nih.govresearchgate.net For instance, a combination of 1,1'-carbonyldiimidazole (B1668759) (CDI) as the coupling agent and triphenylphosphine (B44618) as the dehydrating agent has been successfully employed. nih.gov Other systems, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in conjunction with the Burgess reagent, also facilitate this one-pot synthesis. nih.gov When acid chlorides are used instead of carboxylic acids, the reaction with a hydrazide readily forms the diacylhydrazine intermediate, which can then be isolated and cyclized in a separate step. jchemrev.comnih.gov
Table 1: Reagents for One-Pot Synthesis of 1,3,4-Oxadiazoles from Hydrazides and Carboxylic Acids
| Coupling Agent | Dehydrating Agent | Reference |
|---|---|---|
| 1,1'-Carbonyldiimidazole (CDI) | Triphenylphosphine/CBr₄ | nih.govresearchgate.net |
| HATU | Burgess Reagent | nih.gov |
| N/A | Propylphosphonic anhydride (B1165640) (T3P®) | researchgate.net |
| N/A | Deoxo-Fluor | researchgate.net |
Direct Cyclodehydration of Diacylhydrazines
The cyclodehydration of a 1,2-diacylhydrazine intermediate is a cornerstone of 1,3,4-oxadiazole synthesis. nih.govotterbein.edu This method is versatile, allowing for the preparation of both symmetrical and asymmetrical 2,5-disubstituted oxadiazoles. nih.gov The process involves heating the diacylhydrazine with a strong dehydrating agent to eliminate a molecule of water and form the aromatic ring. nih.gov
A wide array of dehydrating agents has been reported for this transformation, each with its own advantages regarding reactivity, reaction conditions, and substrate scope. mdpi.comnih.gov Phosphorus oxychloride (POCl₃) is one of the most common and effective reagents used for this purpose. mdpi.comnih.govnih.gov Other classical dehydrating agents include polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂). mdpi.comnih.govresearchgate.netnih.gov In recent years, milder reagents have also been developed, such as triflic anhydride in combination with triphenylphosphine oxide and XtalFluor-E ([Et₂NSF₂]BF₄), which can often provide improved yields and functional group tolerance. nih.govrsc.org
Table 2: Common Dehydrating Agents for Cyclization of 1,2-Diacylhydrazines
| Dehydrating Agent | Notes | Reference(s) |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Widely used, effective but toxic and corrosive. | mdpi.comnih.govnih.gov |
| Polyphosphoric acid (PPA) | Requires elevated temperatures. | mdpi.comnih.gov |
| Sulfuric Acid (H₂SO₄) | Strong acid, harsh conditions. | mdpi.comnih.gov |
| Thionyl Chloride (SOCl₂) | Common dehydrating agent. | nih.govnih.gov |
| Phosphorus Pentoxide (P₂O₅) | Strong dehydrating agent. | mdpi.comnih.gov |
| Triflic Anhydride (Tf₂O) | Used with triphenylphosphine oxide for milder conditions. | nih.govnih.gov |
| XtalFluor-E | A newer, practical cyclodehydration reagent. | nih.govrsc.org |
| Burgess Reagent | Can be used for cyclodehydration. | mdpi.comnih.gov |
Oxidative Cyclization of N-Acyl Hydrazones
An alternative and powerful strategy for forming the 1,3,4-oxadiazole ring is the oxidative cyclization of N-acyl hydrazones. nih.govnih.gov This method begins with the condensation of an acid hydrazide and an aldehyde to form the corresponding N-acyl hydrazone. mdpi.comorganic-chemistry.org This intermediate is then subjected to an oxidizing agent, which facilitates the cyclization and aromatization to yield the 2,5-disubstituted 1,3,4-oxadiazole. mdpi.comnih.gov
This approach avoids the need for harsh dehydrating conditions. nih.gov A variety of oxidizing systems have been successfully implemented. mdpi.com Traditional oxidants like bromine in acetic acid have been used effectively. nih.govnih.gov Molecular iodine, often in the presence of a base like potassium carbonate, provides a transition-metal-free option for this transformation. organic-chemistry.orgjchemrev.com Other notable oxidizing agents include chloramine-T, which can be used under both conventional heating and microwave irradiation, lead dioxide (PbO₂), potassium permanganate (B83412) (KMnO₄), and hypervalent iodine reagents. mdpi.comjchemrev.comnih.gov More recently, electrochemical methods have been developed, offering a green and efficient alternative by avoiding the use of stoichiometric chemical oxidants. nih.govacs.org
Table 3: Oxidizing Agents for Cyclization of N-Acyl Hydrazones
| Oxidizing Agent | Conditions/Notes | Reference(s) |
|---|---|---|
| Iodine (I₂) | Often with K₂CO₃; metal-free. | organic-chemistry.orgjchemrev.com |
| Bromine (Br₂) | In acetic acid. | mdpi.comnih.gov |
| Chloramine-T | Can be used with microwave irradiation. | mdpi.comjchemrev.comnih.gov |
| Ceric Ammonium Nitrate (CAN) | Effective for one-pot synthesis from benzohydrazide (B10538). | mdpi.comnih.gov |
| Potassium Permanganate (KMnO₄) | Strong oxidizing agent. | mdpi.com |
| Lead Dioxide (PbO₂) | Classic oxidant for this reaction. | mdpi.com |
| Electrochemistry | Mediated electrochemical oxidation (e.g., using DABCO). | nih.govacs.org |
Synthesis of the Acetic Acid Side Chain
Once the 1,3,4-oxadiazole core is formed, or during its synthesis, the acetic acid moiety must be introduced at the C2 position. This is typically achieved by starting with a pre-functionalized oxadiazole, such as a 2-mercapto-1,3,4-oxadiazole, and performing a subsequent alkylation reaction.
Attachment via Thiol or Ether Linkages
A prevalent method for introducing the acetic acid side chain involves a thiol linkage. This strategy begins with the synthesis of a 5-substituted-1,3,4-oxadiazole-2-thiol (which exists in tautomeric equilibrium with the 2-thione form). jchemrev.comnih.govbingol.edu.tr These thiol precursors are readily prepared by reacting an acid hydrazide with carbon disulfide in a basic alcoholic solution, followed by acidification. jchemrev.comnih.govnih.govnih.gov
The resulting 1,3,4-oxadiazole-2-thiol (B52307) contains a nucleophilic sulfur atom that can be easily alkylated. nih.gov The acetic acid side chain can be installed by reacting the thiol with a suitable electrophile, such as an ester of chloroacetic acid or 2-chloroacetamide. nih.govacarindex.com For example, reacting a 5-substituted-1,3,4-oxadiazole-2-thiol with a 2-chloro-N-substituted-acetamide in the presence of a base yields a 2-[(5-substituted-1,3,4-oxadiazol-2-yl)thio]acetamide derivative. nih.gov Subsequent hydrolysis of the corresponding ester or amide would yield the final carboxylic acid.
Reaction of 1,3,4-Oxadiazole Derivatives with Chloroacetic Acid or Bromoacetate (B1195939)
The direct alkylation of a suitable 1,3,4-oxadiazole precursor with chloroacetic acid or an alkyl bromoacetate provides a straightforward route to the target compound. This method is particularly effective when starting with 5-substituted-1,3,4-oxadiazole-2-thiones. acarindex.com
In a typical procedure, the 5-aryl-1,3,4-oxadiazole-2-thione is treated with an alkyl ester of chloroacetic acid in the presence of a base. acarindex.com This results in an S-alkylation reaction, forming the corresponding alkyl 2-((5-aryl-1,3,4-oxadiazol-2-yl)thio)acetate with high yields (86-92%). acarindex.com This ester intermediate can then be hydrolyzed under acidic or basic conditions to afford the desired 2-(1,3,4-Oxadiazol-2-yl)acetic acid product. This two-step sequence, starting from the oxadiazole-2-thione, is an efficient and high-yielding pathway for installing the acetic acid side chain.
One-Pot and Multicomponent Synthesis Approaches
One-pot and multicomponent reactions represent a significant advance in synthetic efficiency, as they combine multiple operational steps without isolating intermediates, thereby saving time, resources, and reducing waste. tubitak.gov.tr These approaches are particularly valuable for constructing heterocyclic scaffolds like the 1,3,4-oxadiazole ring.
A simple and efficient one-pot protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from hydrazides and arylacetic acids, which are direct precursors to the target molecule. nih.govacs.org This method utilizes a copper-catalyzed dual oxidation process under an oxygen atmosphere. nih.govacs.org The key steps involve the oxidative decarboxylation of arylacetic acids and the subsequent oxidative functionalization of the imine C–H bond. acs.orgacs.org
This reaction is noteworthy as the first example of a dual oxidation approach for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles in a single pot. nih.govacs.org A significant advantage of this protocol is the avoidance of expensive ligands while still achieving good to high yields of the desired products. nih.govacs.org The reaction tolerates a wide variety of substituted aryl hydrazides and arylacetic acids. nih.govacs.org For instance, the reaction of benzohydrazide with phenylacetic acid yields the corresponding 2-benzyl-5-phenyl-1,3,4-oxadiazole (B5730343) in 92% yield. acs.org
| Entry | Hydrazide (Substituent) | Arylacetic Acid (Substituent) | Yield (%) |
| 1 | H | H | 92 |
| 2 | 4-Me | H | 85 |
| 3 | 4-OMe | H | 81 |
| 4 | 4-F | H | 89 |
| 5 | 4-Cl | H | 86 |
| 6 | 4-Br | H | 88 |
| 7 | 4-NO₂ | H | 52 |
| 8 | 2-Thiophene | H | 63 |
| 9 | Cyclohexyl | H | 71 |
| 10 | H | 4-Me | 88 |
| 11 | H | 4-OMe | 84 |
| 12 | H | 4-Cl | 89 |
Table 1: Examples of 2,5-disubstituted 1,3,4-oxadiazoles synthesized via copper-catalyzed dual oxidation. Data sourced from ACS Publications. acs.org
To circumvent the use of metals, several transition-metal-free protocols have been established. A practical and scalable method involves the oxidative cyclization of acylhydrazones using stoichiometric molecular iodine in the presence of potassium carbonate. acs.org This approach can be applied directly to crude acylhydrazone substrates formed from the condensation of aldehydes and hydrazides, generating a diverse range of symmetrical and asymmetrical 2,5-disubstituted 1,3,4-oxadiazoles. acs.orgjchemrev.com
Another powerful strategy is the four-component condensation of aromatic carboxylic acids, bis-aldehydes, a secondary amine, and N-isocyaniminotriphenylphosphorane. tubitak.gov.tr This reaction proceeds smoothly under neutral, room-temperature conditions to produce disubstituted 1,3,4-oxadiazole derivatives in excellent yields. tubitak.gov.tr The process involves the formation of an iminium intermediate, which is trapped by the N-isocyaniminotriphenylphosphorane and a carboxylic acid, followed by an intramolecular aza-Wittig reaction to form the oxadiazole ring. tubitak.gov.tr
Modern Synthetic Advancements and Green Chemistry Principles
Modern synthetic chemistry increasingly emphasizes the use of enabling technologies and green principles to reduce environmental impact, shorten reaction times, and improve yields.
Microwave-assisted synthesis has emerged as a fundamental tool in organic chemistry, offering rapid reaction heating, precise temperature control, and often leading to higher yields and product purity compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of 1,3,4-oxadiazole derivatives. nih.govwjarr.comscholarsresearchlibrary.com For example, 2,5-disubstituted 1,3,4-oxadiazoles can be prepared by the condensation of hydrazides and substituted aromatic aldehydes in the presence of sodium bisulfite and an ethanol-water mixture under microwave irradiation. wjarr.com In another approach, acylhydrazones, formed from isoniazid (B1672263) and an aromatic aldehyde, are cyclized using chloramine-T under microwave irradiation for just 4 minutes. nih.gov These solvent-free or low-solvent methods align with the principles of green chemistry by reducing waste and energy consumption. scholarsresearchlibrary.com
| Method | Reaction Time | Key Reagents | Benefit |
| Microwave-Assisted | 3-4 minutes | Isoniazid, Aldehyde, Chloramine-T | Rapid synthesis, high purity nih.gov |
| Microwave-Assisted | 5 minutes | Diphenylacetic acid hydrazide, Isothiocyanate | High yield, efficient cyclization researchgate.net |
| Conventional Reflux | 8-26 hours | Hydrazide, CS₂, KOH | Standard method, requires longer heating jobpcr.com |
Table 2: Comparison of Microwave-Assisted and Conventional Synthesis for 1,3,4-Oxadiazole Derivatives.
The use of ultrasonic irradiation is another green and efficient technique for promoting organic reactions. rdd.edu.iq Ultrasound-assisted synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols has been achieved by reacting aryl hydrazides with carbon disulfide in a minimal amount of DMF without any acid or base catalyst, resulting in good to excellent yields. nih.gov Similarly, 1,3,4-oxadiazol-2-amines can be produced in high yields (81–93%) from hydrazides and cyanogen (B1215507) bromide under ultrasonic irradiation. semanticscholar.org This technique often leads to shorter reaction times and simplified workup procedures. rdd.edu.iqnih.gov For instance, new 1,3,4-oxadiazole derivatives were synthesized by reacting benzoyl hydrazine (B178648) precursors with chloroacetic acid using sonication for just 30 minutes. rdd.edu.iqresearchgate.net
Modular or convergent synthesis allows for the efficient creation of a library of compounds by combining different building blocks. This is exemplified by multicomponent reactions and other one-pot strategies. The copper(I)-catalyzed three-component reaction of (N-isocyanimine)triphenylphosphorane, tertiary amines, and carboxylic acids provides a modular route to 1,3,4-oxadiazoles through a tandem oxidative Ugi/aza-Wittig reaction. nih.gov This method is notable for its direct functionalization of sp³ C-H bonds adjacent to a nitrogen atom. nih.gov
A convergent synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has also been described where α-bromo nitroalkanes are coupled directly with acyl hydrazides. rsc.org This approach avoids the common 1,2-diacyl hydrazide intermediate and proceeds under mild, non-dehydrative conditions, which is a significant advantage over methods requiring harsh dehydrating agents. rsc.orgnih.gov Such modular strategies are highly valuable for generating structural diversity and exploring structure-activity relationships in drug discovery and materials science.
Derivatization and Structural Modifications of 2 1,3,4 Oxadiazol 2 Yl Acetic Acid Scaffolds
Functionalization at the Carboxylic Acid Group
The carboxylic acid moiety is a key functional group that can be readily modified to influence the molecule's properties, such as polarity and its ability to act as a hydrogen bond donor or acceptor.
Amide formation is another important derivatization of the carboxylic acid group. This transformation can be used to create chemical probes for studying biological processes or to develop analogs with altered biological activities. The resulting amides can exhibit different binding affinities for biological targets compared to the parent carboxylic acid due to changes in their electronic and steric profiles.
The carboxylic acid group provides a convenient handle for conjugating 2-(1,3,4-oxadiazol-2-yl)acetic acid with other bioactive molecules. This strategy, known as molecular hybridization, aims to create a single molecule with a dual or synergistic mode of action. By linking the oxadiazole acetic acid scaffold to another pharmacophore, it is possible to target multiple pathways involved in a disease state, potentially leading to enhanced efficacy and a reduced likelihood of drug resistance. For example, hybrid compounds incorporating the 1,3,4-oxadiazole (B1194373) moiety have been synthesized with other heterocyclic systems like thiazolidinedione, resulting in molecules with potential as thymidylate synthase inhibitors or antidiabetic agents. nih.govnih.gov
Substituent Variation on the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring itself is a prime target for structural modification. Altering the substituents at the 5-position of the ring can significantly impact the compound's biological activity and selectivity.
The following table showcases examples of different substituent types on the 1,3,4-oxadiazole ring:
| Substituent Type | Example Compound | Reference |
| Aryl | 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)acetic acid | biosynth.com |
| Substituted Aryl | [5-(4-Methoxy-phenyl)- jchemrev.comnih.govorganic-chemistry.orgoxadiazol-2-ylsulfanyl]-acetic acid | calpaclab.com |
| Alkyl | 5-alkyl-1,3,4-oxadiazole-2-thiones | researchgate.net |
| Heteroaryl | 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol | bingol.edu.tr |
Modifications to the substituents on the 1,3,4-oxadiazole ring can be made to fine-tune the electronic and steric properties of the molecule. For instance, the introduction of electron-withdrawing groups, such as fluorine atoms, can enhance the electron affinity of the oxadiazole ring, which can be beneficial for applications in materials science, such as in organic light-emitting diodes (OLEDs). researchgate.net Conversely, the addition of bulky groups can introduce steric hindrance, which may improve selectivity for a particular biological target by preventing binding to off-target proteins. The planarity of the π-system and the HOMO-LUMO gap can also be modulated by replacing benzene (B151609) rings with other aromatic systems like pyridine (B92270) or thiophene. researchgate.net
Hybrid Compound Design Strategies
The design of hybrid compounds that incorporate the this compound scaffold is a promising strategy in drug discovery. beilstein-journals.org This approach involves the rational combination of the oxadiazole moiety with other pharmacophores to create novel chemical entities with improved therapeutic potential. nih.gov The goal is to develop molecules that can interact with multiple biological targets or that possess a combination of desirable properties, such as enhanced potency, improved selectivity, and a favorable pharmacokinetic profile.
A notable example is the hybridization of the 1,3,4-oxadiazole ring with other heterocyclic structures. For instance, novel compounds have been designed by linking the 1,3,4-oxadiazole core to an imidazole (B134444) ring, which is then further connected to a 1,2,4-oxadiazole (B8745197). This intricate design has led to the development of potent inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy. rsc.org Another strategy involves creating hybrid molecules by combining the 1,3,4-oxadiazole scaffold with a thiazolidinedione moiety, which has resulted in compounds with promising antidiabetic properties. nih.gov The success of these hybrid design strategies underscores the versatility of the this compound scaffold as a building block for the development of new therapeutic agents.
The following table provides examples of hybrid compounds based on the 1,3,4-oxadiazole scaffold:
| Hybrid Compound Class | Example Structure/Target | Reference |
| Thiazolidinedione-1,3,4-oxadiazole hybrids | Thymidylate synthase inhibitors | nih.gov |
| Thiazolidinedione-1,3,4-oxadiazole hybrids | α-amylase and α-glucosidase inhibitors | nih.gov |
| Imidazole-1,3,4-oxadiazole-1,2,4-oxadiazole hybrids | Epidermal growth factor receptor (EGFR) inhibitors | rsc.org |
| Cholic acid-1,3,4-oxadiazole hybrids | Antimicrobial agents | beilstein-journals.org |
Thiazolidinedione-Oxadiazole Hybrids
The combination of the 1,3,4-oxadiazole ring with a thiazolidinedione moiety has resulted in the synthesis of novel hybrid molecules with significant therapeutic potential. One common synthetic approach involves the reaction of 2,4-dioxo-1,3-thiazolidin-3-yl acetohydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. This method yields 3-((5-substituted-1,3,4-oxadiazol-2-yl)methyl)thiazolidine-2,4-dione derivatives. nih.govrsc.org
A series of these hybrids has been synthesized and evaluated for their biological activities. For instance, compounds where the 5-position of the oxadiazole ring is substituted with different phenyl groups have shown promising results. nih.govrsc.org The synthesis of these compounds typically begins with the preparation of ethyl 2,4-dioxo-1,3-thiazolidin-3-yl acetate (B1210297), which is then converted to the corresponding acetohydrazide. Subsequent cyclization with an appropriate aromatic acid furnishes the final hybrid molecule. nih.gov
Furthermore, another series of thiazolidinedione-1,3,4-oxadiazole hybrids has been developed as potential thymidylate synthase (TS) inhibitors. nih.gov These compounds were designed to possess favorable drug-like properties, adhering to Lipinski's and Veber's rules. researchgate.net The cytotoxic evaluation of these hybrids against cancer cell lines, such as MCF-7 and HCT-116, has demonstrated their potential as anticancer agents. nih.gov
Below is a table summarizing some of the synthesized thiazolidinedione-oxadiazole hybrids and their reported activities.
| Compound ID | Substituent on Oxadiazole Ring | Biological Activity | Reference |
| 5a | 2,4-Dichlorophenyl | α-Amylase and α-glucosidase inhibitor | nih.gov |
| 5b | 4-Nitrophenyl | α-Amylase and α-glucosidase inhibitor | nih.gov |
| 5j | 4-Methoxyphenyl | α-Amylase and α-glucosidase inhibitor | nih.gov |
| 9 | Not specified | Cytotoxic against MCF-7 and HCT-116 cell lines, TS inhibitor | nih.gov |
| 10 | Not specified | Cytotoxic against MCF-7 and HCT-116 cell lines, TS inhibitor | nih.gov |
Pyrazole-Oxadiazole and Indole-Oxadiazole Conjugates
The conjugation of the this compound scaffold with other heterocyclic systems like pyrazole (B372694) and indole (B1671886) has led to the discovery of new molecules with diverse biological profiles.
Pyrazole-Oxadiazole Conjugates:
The synthesis of pyrazole-1,3,4-oxadiazole hybrids has been explored for their potential pharmaceutical applications. researchgate.net These conjugates can be synthesized through multi-step reaction sequences. For example, a series of 1,3,4-oxadiazole bridged pyrazole/isoxazole (B147169) derivatives bearing a quinoline (B57606) moiety has been designed and synthesized. nih.gov The synthetic strategy often involves the preparation of a key carbohydrazide (B1668358) intermediate which is then cyclized to form the 1,3,4-oxadiazole ring. nih.govnih.gov These hybrid molecules have been evaluated for their antimicrobial and anti-inflammatory activities. nih.gov
Indole-Oxadiazole Conjugates:
The indole nucleus is a prominent scaffold in many biologically active compounds. Its fusion with the 1,3,4-oxadiazole ring has yielded a variety of derivatives with interesting pharmacological properties. The synthesis of these conjugates can be achieved through several routes. One common method involves the reaction of an indole-containing carboxylic acid hydrazide with a suitable reagent to form the oxadiazole ring. utar.edu.my For instance, indole-2-carbohydrazide can be reacted with various aromatic acids in the presence of phosphorus oxychloride to yield 2-(5-substituted-1,3,4-oxadiazol-2-yl)-1H-indole derivatives. nih.gov
Furthermore, novel indole-oxadiazole molecular hybrids have been synthesized via a regioselective C-3 sulfenylation of indoles with 1,3,4-oxadiazole-2-thiols. researchgate.net This method provides a direct way to link the two heterocyclic systems. Additionally, indole-1,3,4-oxadiazole based sulfonyl 1,2,4-oxadiazole derivatives have been synthesized and investigated as potential anticancer agents targeting the epidermal growth factor receptor (EGFR). dntb.gov.ua The coupling of indole-oxadiazole with isoxazole has also been reported to produce hybrids with potent EGFR targeting anticancer activity. thesciencein.org
The following table presents examples of synthesized pyrazole-oxadiazole and indole-oxadiazole conjugates.
| Conjugate Type | Key Synthetic Feature | Potential Application | Reference |
| Pyrazole-Oxadiazole | Bridged with a quinoline moiety | Antimicrobial, Anti-inflammatory | nih.gov |
| Indole-Oxadiazole | C-3 sulfenylation of indole | Anticancer | researchgate.net |
| Indole-Oxadiazole | Coupled with isoxazole | EGFR targeting anticancer agent | thesciencein.org |
| Indole-Oxadiazole | Sulfonyl 1,2,4-oxadiazole derivatives | EGFR targeting anticancer agent | dntb.gov.ua |
Sulfonamide-Linked Oxadiazole Derivatives
The incorporation of a sulfonamide linkage into the this compound scaffold has been a fruitful strategy for generating new derivatives with potential biological activities. The synthesis of these compounds often starts from a suitable precursor which is then subjected to a series of reactions to introduce the sulfonamide and oxadiazole moieties. jocpr.comscholarscentral.com
A general synthetic route for sulfonamide-based 1,3,4-oxadiazole derivatives involves the initial synthesis of a substituted 1,3,4-oxadiazole core, followed by the introduction of a sulfonyl chloride group. researchgate.net This sulfonyl chloride can then be reacted with various amines to produce a library of sulfonamide derivatives. For example, 2-cyclohexyl-5-p-tolyl-1,3,4-oxadiazole can be chlorosulfonated and subsequently reacted with different anilines to yield a series of N-aryl-5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamides. researchgate.net
These sulfonamide-linked oxadiazole derivatives have been evaluated for various biological activities, demonstrating the versatility of this chemical class.
A summary of representative sulfonamide-linked oxadiazole derivatives is provided in the table below.
| Compound Structure | Synthetic Precursor | Key Reaction | Reference |
| N-Aryl-5-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-2-methyl-benzenesulfonamide | 2-Cyclohexyl-5-p-tolyl-1,3,4-oxadiazole | Chlorosulfonation followed by amination | researchgate.net |
| N-Alkyl sulfamidobenzoic acid derivatives | N-Alkyl saccharin (B28170) derivatives | Hydrolysis | jocpr.comscholarscentral.com |
Spectroscopic and Advanced Structural Characterization of 2 1,3,4 Oxadiazol 2 Yl Acetic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
¹H NMR Spectral Analysis
Proton NMR (¹H NMR) provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In derivatives of 2-(1,3,4-oxadiazol-2-yl)acetic acid, specific signals are characteristic of the various protons present.
For instance, in a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide (B32628) derivatives, the methylene (B1212753) protons (CH₂) of the acetamide group typically appear as a singlet around δ 4.06 ppm. who.int The protons of aromatic rings exhibit complex multiplet signals in the range of δ 6.71-8.37 ppm, with their specific shifts and splitting patterns dependent on the substitution pattern. who.int A broad singlet corresponding to the N-H proton of the amide linkage is often observed at a downfield shift, such as δ 9.36 ppm. who.int
In other examples, the methylene protons of an ethyl acetate (B1210297) group attached to the oxadiazole ring system show a characteristic quartet signal, while the methyl protons of the same group appear as a triplet. bris.ac.uk The protons of a methyl group directly attached to the oxadiazole ring would present as a singlet.
The following table summarizes representative ¹H NMR spectral data for derivatives of this compound.
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| Methylene (-CH₂-) of acetamide | ~4.06 | Singlet | who.int |
| Aromatic protons (Ar-H) | ~6.48 - 8.37 | Multiplet | who.intrdd.edu.iq |
| Amide proton (-NH-) | ~9.36 | Broad Singlet | who.int |
| Methoxy (B1213986) protons (-OCH₃) | ~3.84 - 3.86 | Singlet | who.int |
| Methylene (-CH₂-) of ethyl group | ~4.1 | Quartet | bris.ac.uk |
| Methyl (-CH₃) of ethyl group | ~1.3 | Triplet | bris.ac.uk |
| Methyl (-CH₃) of acetyl group | ~1.9 | Singlet | bris.ac.uk |
¹³C NMR Spectral Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of a molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment, offering insights into the types of functional groups present.
In 1,3,4-oxadiazole (B1194373) derivatives, the carbon atoms of the oxadiazole ring itself are particularly diagnostic. The two distinct carbon atoms of the 1,3,4-oxadiazole ring (C2 and C5) typically resonate at approximately δ 163–167 ppm. nih.govnih.gov For example, in a series of 2-alkyl-5-(4-(phenyldiazenyl)phenyl)-1,3,4-oxadiazoles, the C2 and C5 carbons were observed in the ranges of 163.26–163.87 ppm and 166.79–167.55 ppm, respectively. nih.gov
The carbonyl carbon of an acetic acid or ester functionality will appear significantly downfield. For instance, the carbonyl carbon in acetic acid is found around 171 ppm. hmdb.ca The carbons of attached aromatic rings display signals in the aromatic region, typically between δ 102 and 165 ppm. nih.gov The carbon atom of a methylene group adjacent to the oxadiazole ring and a carbonyl group will have a specific chemical shift influenced by both electron-withdrawing groups.
A summary of characteristic ¹³C NMR chemical shifts is presented below.
| Functional Group | Chemical Shift (δ, ppm) | Reference |
| Oxadiazole ring carbons (C2 & C5) | ~163 - 168 | nih.govnih.govresearchgate.net |
| Carbonyl carbon (-C=O) of acid/ester | ~171 | hmdb.ca |
| Aromatic carbons (Ar-C) | ~102 - 165 | nih.gov |
| Methylene carbon (-CH₂-) | Varies based on adjacent groups | |
| Methyl carbon (-CH₃) | ~14 - 22 | researchgate.net |
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecules. The absorption or scattering of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds and functional groups, making it a powerful tool for structural confirmation.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is routinely used to identify the functional groups present in a molecule. For this compound and its derivatives, key vibrational bands confirm the presence of the oxadiazole ring, the carboxylic acid or ester group, and any other substituents.
Key characteristic FT-IR absorption bands include:
C=O Stretch: A strong absorption band in the region of 1700-1750 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid or ester. rdd.edu.iq For example, ethyl 2-(4-acetamidophenoxy)acetate shows a C=O ester stretch at 1743 cm⁻¹. rdd.edu.iq
C=N Stretch: The stretching vibration of the C=N bond within the oxadiazole ring typically appears around 1630-1660 cm⁻¹. rdd.edu.iq
C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the C-O-C ether linkage within the oxadiazole ring are found in the fingerprint region, often between 1020 and 1270 cm⁻¹. rdd.edu.iqresearchgate.net
O-H Stretch: For the carboxylic acid form, a broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxyl group.
Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching bands appear in the 1475-1600 cm⁻¹ region. rdd.edu.iqresearchgate.net
The following table provides a summary of important FT-IR frequencies.
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
| C=O Stretch (Ester/Acid) | 1700 - 1750 | rdd.edu.iq |
| C=N Stretch (Oxadiazole) | 1630 - 1660 | rdd.edu.iq |
| Aromatic C=C Stretch | 1475 - 1600 | rdd.edu.iqresearchgate.net |
| C-O-C Stretch (Oxadiazole) | 1020 - 1270 | rdd.edu.iqresearchgate.net |
| Aromatic C-H Stretch | > 3000 | rdd.edu.iq |
| N-H Stretch (Amide) | ~3340 - 3433 | rdd.edu.iq |
FT-Raman Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. For oxadiazole derivatives, FT-Raman spectra can help to confirm the vibrations of the heterocyclic and any aromatic rings. nih.govnahrainuniv.edu.iq The analysis often involves a combination of experimental data and theoretical calculations (using methods like Density Functional Theory, DFT) to assign the observed vibrational bands accurately. nih.gov The spectral analysis of related heterocyclic systems shows that ring breathing and stretching modes are prominent in the Raman spectra. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule as it absorbs ultraviolet or visible light. The wavelength of maximum absorbance (λ_max) provides information about the extent of conjugation in the system.
For 1,3,4-oxadiazole derivatives, the UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. nih.govresearchgate.net The presence of the oxadiazole ring in conjugation with other aromatic systems, such as phenyl rings, leads to characteristic absorption maxima. nih.gov The exact position of λ_max can be influenced by the substituents on the aromatic rings and the solvent used for the measurement. nih.govresearchgate.net For example, a series of 1,3,4-oxadiazole derivatives showed λ_max values in the range of 230-350 nm. nih.gov In another study, the absorption peak for a thio-1,3,4-oxadiazol-2-yl derivative was observed at 358 nm. researchgate.net The introduction of different aryl substituents can cause bathochromic (red) or hypsochromic (blue) shifts in the absorption spectra, reflecting changes in the electronic structure and extent of conjugation. beilstein-journals.org
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an indispensable tool for the structural elucidation of this compound derivatives, providing critical information on their molecular weight and fragmentation pathways. In electron ionization (EI) mass spectrometry, the molecular ion peak (M+) of these compounds is typically observed, although its intensity can vary depending on the stability of the specific derivative.
The fragmentation patterns are highly informative. For the parent structure, this compound, characteristic cleavages are expected from the carboxylic acid moiety. These include the loss of a hydroxyl radical (-OH) to give a prominent peak at [M-17] and the loss of the entire carboxyl group (-COOH) resulting in a peak at [M-45]. libretexts.orgarizona.edu The latter fragmentation would yield the 2-methyl-1,3,4-oxadiazole (B1348784) cation.
For substituted derivatives, the fragmentation pathways are often dominated by the substituents on the oxadiazole ring. For instance, in derivatives containing an indole (B1671886) group attached to the oxadiazole ring, a common major fragment observed is the indole moiety itself. researchgate.net The analysis of N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, for example, revealed a base peak at m/z 130, corresponding to the (C9H8N)+ fragment of the indole ring. researchgate.net This indicates a primary cleavage at the bond connecting the substituent to the heterocyclic core.
The fragmentation of the 1,3,4-oxadiazole ring itself can also occur, though it is a relatively stable aromatic system. miamioh.edu Cleavage of the ring can lead to various smaller fragments, but the most characteristic fragmentation patterns usually arise from the side chains.
High-Resolution Mass Spectrometry (HRMS) plays a crucial role by providing the exact mass of the molecular ion and its fragments with high precision (typically to four or five decimal places). This allows for the unambiguous determination of the elemental composition of the ions, confirming the molecular formula of the synthesized compound and adding a high degree of confidence to the structural assignment.
Table 1: Common Mass Spectrometry Fragmentation Patterns for 1,3,4-Oxadiazole Derivatives
| Fragment Ion | Description | Significance |
|---|---|---|
| [M]+ | Molecular Ion | Confirms the molecular weight of the compound. |
| [M-17]+ | Loss of -OH radical | Characteristic of a carboxylic acid functional group. libretexts.org |
| [M-45]+ | Loss of -COOH group | Characteristic of a carboxylic acid, indicates cleavage of the acetic acid side chain. libretexts.org |
| [Substituent]+ | Cleavage of the bond between the oxadiazole ring and its substituent | Often a major or base peak, helps identify the nature of the substituent. researchgate.net |
| Ring Fragments | Fragments arising from the cleavage of the 1,3,4-oxadiazole ring | Provides information about the core heterocyclic structure. |
Solid-State Structural Analysis (e.g., X-ray Diffraction of Analogues)
Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure of molecules in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not detailed in the provided search results, analysis of its analogues reveals key structural features of the 1,3,4-oxadiazole core.
Studies on various 1,3,4-oxadiazole derivatives consistently show that the five-membered oxadiazole ring is planar. rsc.org This planarity is a key feature of its aromatic character. The substituents attached to the ring, however, can have significant conformational flexibility. For example, in structures containing phenyl or other aromatic rings attached to the oxadiazole, the dihedral angle between the two ring systems is a critical parameter.
In one study of 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole, the dihedral angle between the trimethoxyphenyl ring and the oxadiazole ring was found to be 5.22(7)°, indicating near co-planarity. rsc.org In contrast, the angle between the oxadiazole ring and the toluene (B28343) group was 76.39(6)°, showing a nearly perpendicular arrangement. rsc.org A similar non-planar orientation was observed in 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole, with a dihedral angle of 66.66(5)° between the oxadiazole and toluene groups. rsc.org
Table 2: Selected Crystallographic Data for an Analogue: 2-[(4-tertbutylphenylmethyl)sulfanyl]-5-(phenyl)-1,3,4-oxadiazole rsc.org
| Parameter | Value | Description |
|---|---|---|
| Crystal System | Monoclinic | The crystal system describing the shape of the unit cell. |
| Space Group | P21/c | The symmetry of the crystal structure. |
| Dihedral Angle (Oxadiazole/Toluene) | 66.66(5)° | The angle between the planes of the oxadiazole ring and the substituted toluene ring. |
| Dihedral Angle (Oxadiazole/Phenyl) | 10.59(5)° | The angle between the planes of the oxadiazole ring and the phenyl ring. |
Computational and Theoretical Investigations of 2 1,3,4 Oxadiazol 2 Yl Acetic Acid Compounds
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic structure and predict the reactivity of 2-(1,3,4-oxadiazol-2-yl)acetic acid and its analogs.
Density Functional Theory (DFT) for Electronic Structure and Molecular Descriptors
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study 1,3,4-oxadiazole (B1194373) derivatives to determine key molecular descriptors that govern their reactivity and biological activity. mdpi.comresearchgate.net
Key Molecular Descriptors:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.netsemanticscholar.org A smaller energy gap suggests higher reactivity. researchgate.net For instance, in a study of 1,3,4-oxadiazole derivatives, the HOMO-LUMO gap was calculated to understand their stability. researchgate.net
Chemical Hardness (η) and Softness (S): These descriptors are related to the stability and reactivity of a molecule. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. A stable molecule is expected to have a large HOMO-LUMO gap and, consequently, a high hardness value. researchgate.net
Chemical Potential (μ): This descriptor measures the escaping tendency of an electron from a stable system. It is also related to the electronegativity of the molecule. researchgate.net
Studies on various 2-(5-substituted-1,3,4-oxadiazol-2-ylthio)acetic acid derivatives have shown that these quantum chemical parameters have a balanced correlation with their experimental antibacterial activity. researchgate.net DFT calculations at the B3LYP/6-311+G** level of theory have been used to investigate the stability of different oxadiazole isomers, revealing that the 1,3,4-oxadiazole isomer is more stable than its 1,2,3- and 1,2,4- counterparts. researchgate.net
Table 1: Calculated Quantum Chemical Descriptors for Selected Oxadiazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Chemical Hardness (η) | Chemical Potential (μ) |
|---|---|---|---|---|---|---|
| 1,3,4-Oxadiazole | - | - | - | - | 1.838 | -2.711 |
| Derivative 7j | - | - | 0.2300 | - | - | - |
| Derivative 7b | - | - | 0.24068 | - | - | High Electronegativity |
This table is populated with representative data from the cited literature and is for illustrative purposes. researchgate.netsemanticscholar.org
Molecular Geometry Optimization
Prior to further computational analysis, the three-dimensional structure of the molecule must be optimized to find its most stable conformation (lowest energy state). This is a standard procedure in computational studies and is often performed using DFT or Hartree-Fock (HF) methods with appropriate basis sets, such as 6-31G(d) or 6-311+G**. researchgate.netresearchgate.net The optimized geometry provides the most realistic representation of the molecule for subsequent docking and simulation studies. For example, the molecular geometry of methyl 2-(5-((quinolin-8-yloxy)-methyl)-1,3,4-oxadiazol-2-ylthio)-acetate was determined and compared using both HF and DFT methods. researchgate.net
Molecular Modeling and Simulation
Molecular modeling and simulations are indispensable tools for visualizing and understanding the interactions between a ligand, such as a this compound derivative, and its biological target, typically a protein or enzyme.
Molecular Docking for Ligand-Target Interactions and Binding Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is extensively used to understand the binding modes of 1,3,4-oxadiazole derivatives to the active sites of various enzymes and receptors. mdpi.comnih.govrdd.edu.iqnih.gov
The process involves preparing the 3D structures of both the ligand (the oxadiazole derivative) and the target protein. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, with lower scores generally indicating better binding. frontiersin.org
For example, docking studies on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives against the S. aureus cell line (PDB ID: 4b19) helped to elucidate their binding interactions and supported their observed antibacterial activity. researchgate.net Similarly, docking simulations of 2-(1,3,4-oxadiazol-2-ylthio)-1-phenylethanone derivatives into the active site of focal adhesion kinase (FAK) helped to determine their probable binding model as potential FAK inhibitors. nih.gov In another study, various 1,3,4-oxadiazole derivatives were docked against the vascular endothelial growth factor receptor 2 (VEGFR2), with some compounds showing strong binding energies, suggesting their potential as anticancer agents. mdpi.com
Table 2: Representative Molecular Docking Results for 1,3,4-Oxadiazole Derivatives
| Derivative | Target Protein | Binding Energy (kcal/mol) | Interacting Residues |
|---|---|---|---|
| Derivative 7g | VEGFR2 | -46.32 kJ/mol | - |
| Derivative 7j | VEGFR2 | -48.89 kJ/mol | - |
| Derivative 7l | VEGFR2 | -45.01 kJ/mol | - |
| Compound 6i | FAK | - | - |
| Compound 9b | EGFR | -6.51 | Lys721 |
This table is populated with representative data from the cited literature and is for illustrative purposes. Note the different units for binding energy. mdpi.comnih.govfrontiersin.org
Enzyme Kinetics Studies via Computational Approaches
Computational methods can complement experimental enzyme kinetics studies. For instance, after identifying potent inhibitors through docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-enzyme complex over time. This provides insights into the dynamic nature of the interactions and can help to refine the understanding of the inhibition mechanism.
In a study on the inhibition of acetylcholinesterase (AChE) by novel 1,3,4-oxadiazole derivatives, kinetic studies indicated that the compounds bind to an allosteric site, decreasing the enzyme's efficiency. nih.gov While this particular study focused on experimental kinetics, computational approaches like MD simulations are often used to corroborate such findings by examining the stability of the ligand at the predicted allosteric site.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The goal is to develop a model that can predict the activity of new, unsynthesized compounds.
For derivatives of this compound, QSAR studies involve calculating a variety of molecular descriptors (physicochemical, electronic, and steric) for a set of compounds with known biological activities. researchgate.netresearchgate.net Statistical methods, such as multiple linear regression (MLR), are then used to build a model that correlates a selection of these descriptors with the observed activity. nih.govresearchgate.net
A QSAR study on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives successfully developed a model where the predicted IC50 values were in good agreement with the experimental values for antibacterial activity. researchgate.net The descriptors in the final QSAR model often provide insights into the structural features that are important for activity. For example, a 2D-QSAR study on oxadiazole-ligated pyrrole (B145914) derivatives identified key structural fragments required for anti-tubercular activity. nih.gov
Development and Validation of Predictive Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a key computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eajournals.org For derivatives of 1,3,4-oxadiazole, various 2D and 3D-QSAR models have been developed to predict their efficacy as antimicrobial, anticancer, or enzyme inhibitors. nih.govnih.govnih.gov
The development of these models begins with a dataset of compounds with known biological activities, such as the half-maximal inhibitory concentration (IC₅₀). eajournals.orgresearchgate.net Using specialized software, a wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. nih.gov Statistical methods, such as multiple linear regression or partial least squares (PLS), are then employed to build an equation that relates a selection of these descriptors to the observed biological activity. nih.govresearchgate.net
A crucial step in this process is rigorous model validation to ensure its predictive power and robustness. Common validation techniques include:
Internal Validation: The leave-one-out (LOO) cross-validation method is frequently used, where the model is repeatedly built with one compound omitted and then used to predict the activity of that omitted compound. nih.gov The quality of the model is often judged by the cross-validation coefficient (Q²). A Q² value greater than 0.5 is generally considered indicative of a good predictive model.
External Validation: The model's true predictive ability is tested on an external set of compounds that were not used in the model's development. nih.gov The correlation between the predicted and actual activities for this test set (r²_test-set) provides a measure of the model's external predictability. nih.gov
For instance, a 3D-QSAR study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors resulted in statistically significant Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models. nih.gov The CoMFA model showed good statistical parameters (Q² = 0.61, R² = 0.98), as did the CoMSIA model (Q² = 0.64, R² = 0.93), indicating robust and predictive models. nih.gov These validated models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net
Table 1: Example of Statistical Parameters for QSAR Model Validation
| Model Type | Q² (Cross-validation) | R² (Determination) | r² (External Test Set) | Field Contributions | Reference |
|---|---|---|---|---|---|
| CoMFA | 0.61 | 0.98 | 0.91 | Steric: 54.1%, Electrostatic: 45.9% | nih.gov |
| CoMSIA | 0.64 | 0.93 | 0.91 | Electrostatic: 34.6%, Steric: 23.9%, H-bond Donor: 23.4%, H-bond Acceptor: 18.0% | nih.gov |
Correlation of Physicochemical Descriptors with Biological Activity
The predictive power of QSAR models stems from the correlation between specific physicochemical descriptors and the biological activity of the compounds. nih.gov By analyzing the descriptors included in a validated QSAR model, researchers can gain insights into the structural features that are either beneficial or detrimental to activity. nih.gov
Key physicochemical descriptors that have been studied for 1,3,4-oxadiazole derivatives include:
Electronic Descriptors: These parameters describe the electronic properties of the molecule.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. researchgate.netnih.gov A higher HOMO energy suggests a greater electron-donating ability, which can be correlated with antioxidant activity. nih.gov The HOMO-LUMO energy gap can indicate the molecule's chemical reactivity and stability. nih.gov
Atomic Charges: The distribution of partial charges on atoms can highlight sites favorable for electrophilic or nucleophilic attack, which is important for receptor binding. researchgate.netnih.gov
Hydrophobic Descriptors:
LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of a compound, which is critical for its ability to cross cell membranes. researchgate.net Studies on 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives have shown that LogP is a significant parameter in QSAR models for antibacterial activity. researchgate.net
Steric/Geometrical Descriptors:
Molecular Weight (MW): The size of the molecule can influence its fit within a receptor's binding pocket. researchgate.net
Molecular Volume (V): This descriptor provides information about the bulkiness of the molecule or its substituents. nih.gov
Topological and Other Descriptors:
Hydrogen Bond Acceptors (HBA) and Donors (HBD): The number of HBA and HBD sites is critical for forming hydrogen bonds with biological targets, a key interaction for many drugs. nih.govresearchgate.net QSAR models have revealed that the presence of hydrogen bond acceptors near the 1,3,4-oxadiazole ring can positively impact binding affinity. nih.gov
Solvation Energy: This descriptor relates to the energy change when a molecule is transferred from a vacuum to a solvent, affecting its solubility and bioavailability. researchgate.net
For example, a QSAR study against S. aureus for a series of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl] acetic acid derivatives found that a combination of HOMO energy, LogP, solvation energy, molecular weight, and the number of hydrogen bond acceptors successfully predicted the inhibitory activity. researchgate.net Similarly, investigations into other oxadiazole derivatives have shown that increasing electron density in the oxadiazole ring can diminish antifungal activity while introducing antibacterial properties. researchgate.net These correlations are invaluable for guiding the rational design of new derivatives with improved biological profiles. researchgate.net
Table 2: Key Physicochemical Descriptors and Their Influence on Biological Activity
| Descriptor Type | Specific Descriptor | General Influence on Activity | Reference |
|---|---|---|---|
| Electronic | HOMO Energy | Higher energy can correlate with increased electron-donating ability and antioxidant potential. | nih.gov |
| Electronic | LUMO Energy | Relates to electron acceptor interactions and electronic affinity. | nih.gov |
| Electronic | Dipole Moment | Influences electrostatic interactions with the biological target. | nih.gov |
| Hydrophobic | LogP | Crucial for membrane permeability and reaching the target site. A key parameter in antibacterial QSAR models. | researchgate.net |
| Steric | Molecular Weight / Volume | Affects the fit within the binding pocket of a receptor. | researchgate.netnih.gov |
| Topological | Hydrogen Bond Acceptors/Donors | Essential for specific interactions with biological targets. H-bond properties near the oxadiazole ring are often critical. | nih.govresearchgate.net |
In Silico Pharmacokinetic and Drug-Likeness Predictions
Beyond predicting biological activity, computational methods are extensively used to evaluate the pharmacokinetic profile—Absorption, Distribution, Metabolism, and Excretion (ADME)—of potential drug candidates. researchgate.net These in silico predictions help to identify compounds that are likely to have poor bioavailability or other undesirable properties early in the discovery process, saving time and resources. japtronline.comjaptronline.com
A primary tool for assessing "drug-likeness" is Lipinski's Rule of Five. drugbank.com This rule provides a set of simple physicochemical property thresholds that are common among orally active drugs. etflin.comscfbio-iitd.res.in A compound is considered likely to have good oral absorption and permeation if it violates no more than one of the following criteria: drugbank.compatsnap.com
Molecular weight (MW) ≤ 500 Daltons
LogP (lipophilicity) ≤ 5
Number of hydrogen bond donors (HBD) ≤ 5
Number of hydrogen bond acceptors (HBA) ≤ 10
Numerous studies on 1,3,4-oxadiazole derivatives, including those with acetic acid functionalities, have utilized web-based tools like SwissADME to predict these properties. japtronline.commdpi.com For example, in silico ADME predictions for a series of 2-hydroxy benzothiazole-based 1,3,4-oxadiazole derivatives showed that all compounds complied with Lipinski's Rule of Five, suggesting good drug-likeness. nih.gov One compound in that study was predicted to have an absorption percentage of 86.77%. nih.gov
Other important predicted parameters include:
Topological Polar Surface Area (TPSA): This value is a good indicator of a drug's ability to permeate cell membranes. A TPSA of ≤ 140 Ų is generally considered favorable for good oral bioavailability. mdpi.com
Number of Rotatable Bonds (nRotb): Fewer rotatable bonds (typically ≤ 10) are associated with better oral bioavailability. mdpi.com
Aqueous Solubility (LogS): Predicts the solubility of the compound in water, which is a key factor for absorption.
Blood-Brain Barrier (BBB) Permeation: Predicts whether a compound is likely to cross the BBB, which is important for CNS-active drugs. patsnap.com
Computational studies on various 1,3,4-oxadiazole derivatives have confirmed them as promising drug-like candidates based on these in silico ADME results. nih.govmdpi.com These predictions, while not a substitute for experimental validation, are an indispensable part of modern drug design, helping to filter and prioritize compounds with a higher probability of success in clinical development. etflin.com
Table 3: Example of Predicted In Silico ADME and Drug-Likeness Properties for a Hypothetical this compound Derivative
| Property | Predicted Value Range/Status | Significance |
|---|---|---|
| Molecular Weight (MW) | < 500 g/mol | Fulfills Lipinski's Rule |
| LogP | < 5 | Fulfills Lipinski's Rule; indicates good lipophilicity |
| Hydrogen Bond Donors | ≤ 5 | Fulfills Lipinski's Rule |
| Hydrogen Bond Acceptors | ≤ 10 | Fulfills Lipinski's Rule |
| Lipinski's Rule Violations | 0 or 1 | Indicates good drug-likeness and potential oral bioavailability |
| Topological Polar Surface Area (TPSA) | ≤ 140 Ų | Predicts good intestinal absorption and bioavailability |
| GI Absorption | High | Predicts good absorption from the gastrointestinal tract |
| BBB Permeant | No/Yes | Indicates likelihood of crossing the blood-brain barrier |
Compound Index
Biological Activity and Mechanistic Studies in Vitro and Biochemical Focus
The 2-(1,3,4-oxadiazol-2-yl)acetic acid scaffold is a key structural motif in a variety of derivatives that exhibit a broad range of biological activities. These activities are primarily centered on the inhibition of specific enzymes that are implicated in various pathological conditions. The following sections detail the in vitro and biochemical inhibitory profiles of compounds derived from this core structure against several key enzymatic targets.
Cyclooxygenase (COX-1/COX-2) Inhibition
Derivatives of 1,3,4-oxadiazole (B1194373) have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response through the synthesis of prostaglandins. mdpi.comnih.gov The two main isoforms, COX-1 and COX-2, are targets for non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comclevelandclinic.org Research has focused on developing selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX-1 inhibition. clevelandclinic.org
A series of 2,5-diaryl-1,3,4-oxadiazoles were synthesized and evaluated for their potential as COX-2 inhibitors. rsc.orgresearchgate.net Several compounds within this series demonstrated potent and selective inhibition of COX-2, with IC50 values ranging from 0.48 to 0.89 μM and selectivity indices (SI) between 67.96 and 132.83. rsc.orgresearchgate.net Structure-activity relationship (SAR) studies indicated that the presence of methylsulfonyl moieties on the aryl rings contributed to more selective COX-2 inhibition. rsc.orgresearchgate.net
In another study, two series of derivatives based on 1,3,4-oxadiazole and 1,2,4-triazole (B32235) were synthesized and showed potent COX-2 inhibitory activity. nih.gov The IC50 values for these compounds ranged from 0.04 to 0.14 μM, with selectivity indices as high as 337.5, which is comparable to the reference drug celecoxib (B62257) (IC50 = 0.045 μM, SI = 326.67). nih.gov These findings underscore the potential of the 1,3,4-oxadiazole scaffold in designing potent and selective anti-inflammatory agents. ijpsnonline.com Studies have shown that dual inhibition of both COX-1 and COX-2 is sometimes required to attenuate certain types of irritation, such as that induced by acetic acid. nih.gov
COX-1/COX-2 Inhibition Data
| Compound Class | Target Enzyme | IC50 (μM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| 2,5-Diaryl-1,3,4-oxadiazoles | COX-2 | 0.48 - 0.89 | 67.96 - 132.83 | rsc.orgresearchgate.net |
| 1,3,4-Oxadiazole derivatives | COX-2 | 0.04 - 0.14 | 60.71 - 337.5 | nih.gov |
| Celecoxib (Reference) | COX-2 | 0.045 | 326.67 | nih.gov |
| Diclofenac (B195802) Sodium (Reference) | COX-2 | 0.84 | 4.52 | nih.gov |
Thymidylate Synthase (TS) Inhibition
Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. nih.govmdpi.com This makes TS a significant target for cancer chemotherapy. mdpi.comnih.gov Several studies have demonstrated that 1,3,4-oxadiazole derivatives can effectively inhibit this enzyme. researchgate.netnih.gov
A series of hybrid molecules incorporating both 1,2,3-triazole and 1,3,4-oxadiazole moieties were synthesized and evaluated for their TS inhibitory activity. mdpi.comnih.gov Two compounds from this series, designated as 12 and 13, showed potent inhibition of the TS enzyme with IC50 values of 2.52 µM and 4.38 µM, respectively. mdpi.comnih.gov These values were notably better than the standard drug pemetrexed, which had an IC50 of 6.75 µM. mdpi.comnih.gov
Further research into 1,3,4-oxadiazole thioether derivatives also identified potent TS inhibitors. nih.gov One compound, bearing a nitro substituent (compound 18), was found to be a particularly potent inhibitor of both human TS and Escherichia coli TS, with IC50 values of 0.62 µM and 0.47 µM, respectively. nih.gov In another study, thiazolidinedione-1,3,4-oxadiazole hybrids were synthesized, with some compounds showing promising cytotoxicity against cancer cell lines, suggesting TS inhibition as a potential mechanism. nih.gov
Thymidylate Synthase (TS) Inhibition Data
| Compound Class/ID | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 1,2,3-Triazole/1,3,4-Oxadiazole Hybrid (12) | Thymidylate Synthase | 2.52 | mdpi.comnih.gov |
| 1,2,3-Triazole/1,3,4-Oxadiazole Hybrid (13) | Thymidylate Synthase | 4.38 | mdpi.comnih.gov |
| Pemetrexed (Reference) | Thymidylate Synthase | 6.75 | mdpi.comnih.gov |
| 1,3,4-Oxadiazole Thioether (18) | Human Thymidylate Synthase | 0.62 | nih.gov |
| 1,3,4-Oxadiazole Thioether (18) | E. coli Thymidylate Synthase | 0.47 | nih.gov |
Cholinesterase (hAChE, hBChE) Inhibition
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key therapeutic agents for managing the cognitive decline in Alzheimer's disease. epa.gov The 1,3,4-oxadiazole scaffold has been incorporated into novel compounds to target these enzymes. nih.gov
A study on novel 1,3,4-oxadiazole derivatives revealed that many compounds exhibited excellent AChE inhibitory activity. nih.gov The most potent compound in this series, featuring an electron-donating octyl moiety, displayed an IC50 value of 41.87 ± 0.67 μM, which was comparable to the standard drug galanthamine (B1674398) (IC50 = 45.17 ± 0.89 μM). nih.gov Another investigation into 5-aryl-1,3,4-oxadiazoles decorated with a long alkyl chain showed moderate dual inhibition of both AChE and BChE, with IC50 values for AChE ranging from 12.8 to 99.2 µM. mdpi.com
Interestingly, research on the closely related 1,2,4-oxadiazole (B8745197) scaffold has yielded highly potent and selective AChE inhibitors. nih.gov Some of these derivatives showed exceptional inhibitory potential against AChE with IC50 values as low as 0.00098 to 0.07920 µM, significantly more potent than the reference drug donepezil. nih.gov However, these compounds were less selective towards BChE. nih.gov
Cholinesterase Inhibition Data
| Compound Class | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 1,3,4-Oxadiazole derivative (with octyl moiety) | AChE | 41.87 ± 0.67 | nih.gov |
| Galanthamine (Reference) | AChE | 45.17 ± 0.89 | nih.gov |
| 5-Aryl-1,3,4-oxadiazoles (dodecyl decorated) | AChE | 12.8 - 99.2 | mdpi.com |
| 1,2,4-Oxadiazole derivatives | AChE | 0.00098 - 0.07920 | nih.gov |
Histone Deacetylase (HDAC) Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic gene regulation by removing acetyl groups from histones. nih.govyoutube.com Their inhibition has emerged as a promising strategy in cancer therapy. researchgate.net The oxadiazole ring has been identified as a promising chemotype for novel HDAC inhibitors. nih.gov
Specifically, difluoromethyl-1,3,4-oxadiazoles (DFMO) have been identified as potent and highly selective inhibitors of HDAC6. nih.govnih.gov These compounds act as slow-binding substrate analogs that undergo an enzyme-catalyzed ring-opening reaction, forming a long-lived, tight-binding complex with the enzyme. nih.gov Certain DFMO derivatives displayed submicromolar inhibitory activities against HDAC6, with IC50 values of 0.193 μM and 0.337 μM, while showing no activity against other HDAC isoforms like HDAC1-4. nih.gov This unprecedented selectivity for HDAC6 is a significant finding in the development of next-generation HDAC inhibitors. nih.gov Other studies have also highlighted the potential of 1,3,4-oxadiazole derivatives as a promising surface recognition moiety for developing new hydroxamic acid-based HDAC inhibitors. researchgate.netresearchgate.net
Histone Deacetylase (HDAC) Inhibition Data
| Compound Class | Target Enzyme | IC50 (μM) | Selectivity | Reference |
|---|---|---|---|---|
| Difluoromethyl-1,3,4-oxadiazole (Compound 6) | HDAC6 | 0.193 | Inactive against HDAC1-4 | nih.gov |
| Difluoromethyl-1,3,4-oxadiazole (Compound 7) | HDAC6 | 0.337 | Inactive against HDAC1-4 | nih.gov |
Alkaline Phosphatase Inhibition
Alkaline phosphatases (ALPs) are a group of enzymes involved in various physiological processes, and their inhibition is a subject of therapeutic interest. researchgate.net Several studies have synthesized and evaluated 1,3,4-oxadiazole derivatives as inhibitors of human alkaline phosphatase. nih.govnih.gov
One study focused on substituted phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates/acetamides. nih.gov The synthesized compounds exhibited good to excellent inhibitory activity against human ALP. Notably, one derivative (compound 9h) was found to be a potent non-competitive inhibitor with an IC50 value of 0.420 ± 0.012 µM, which is significantly more potent than the standard inhibitor KH2PO4 (IC50 = 2.80 µM). nih.gov
Similarly, another series of N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamides was synthesized, and these compounds also showed promising ALP inhibitory activity. nih.gov The most potent compound from this series (compound 6i) also displayed an IC50 value of 0.420 μM. nih.gov Molecular docking studies supported these findings, suggesting that these compounds could serve as lead structures for designing more potent ALP inhibitors. nih.govnih.gov
Alkaline Phosphatase (ALP) Inhibition Data
| Compound Class/ID | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| Substituted Phenyl[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide (9h) | Human ALP | 0.420 ± 0.012 | nih.gov |
| N-(5-(alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide (6i) | Alkaline Phosphatase | 0.420 | nih.gov |
| KH2PO4 (Standard) | Alkaline Phosphatase | 2.80 | nih.govnih.gov |
PLpro Inhibition
The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and also plays a role in dysregulating the host's innate immune response, making it a prime target for antiviral drug development. nih.govnih.govfrontiersin.org The oxadiazole scaffold has been explored for its potential to inhibit this crucial viral enzyme. mongoliajol.info
While research on this compound itself is limited in this context, studies on related oxadiazole structures have shown promise. For instance, a series of 1,2,4-oxadiazole derivatives were designed to mimic the structural features of a known PLpro inhibitor, GRL0617. nih.gov One compound from this series, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, displayed inhibitory activity against SARS-CoV-2 PLpro with an IC50 value of 7.197 μM. nih.gov Other research efforts have focused on identifying covalent inhibitors of PLpro. An electrophile screen identified an α-chloro amide fragment (compound 1) that covalently inhibits PLpro with an IC50 of 18 μM. researchgate.netrsc.org These findings highlight the potential of various heterocyclic compounds, including the broader oxadiazole class, as starting points for the development of effective PLpro inhibitors. scienceopen.comresearchgate.net
PLpro Inhibition Data
| Compound Class/ID | Target Enzyme | IC50 (μM) | Reference |
|---|---|---|---|
| 2-[5-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline | SARS-CoV-2 PLpro | 7.197 | nih.gov |
| α-chloro amide fragment (Compound 1) | SARS-CoV-2 PLpro | 18 | researchgate.netrsc.org |
Antimicrobial Activity (In Vitro Studies)
Derivatives of this compound have demonstrated notable antimicrobial properties, with researchers investigating their efficacy against a range of bacterial and fungal pathogens.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
The 1,3,4-oxadiazole nucleus is a key structural feature in many compounds with antibacterial activity. acs.orgmdpi.com The presence of a toxophoric (–N=C–O−) moiety within the 1,3,4-oxadiazole ring is thought to be responsible for its ability to attack the nucleophilic centers of bacterial cells. acs.org
In vitro studies have shown that derivatives of this compound exhibit a range of antibacterial activities. For instance, a series of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives were screened for their antibacterial action. nih.gov Compound D-2 showed moderate activity against Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 7.55 µM. nih.gov Similarly, compound D-6 displayed mild antimicrobial action against the same bacterial strains, in addition to Trichoderma harzianum, with an MIC of 7.76 µM. nih.gov Furthermore, derivative D-19 was found to be active against the Gram-positive bacteria S. aureus and Pseudomonas aeruginosa with an MIC of 6.96 µM. nih.gov Another study on 1,3,4-oxadiazole-2-thiol (B52307) and its analogs revealed moderate to potential antibacterial activity, with MIC values ranging from 6–50 μM against Bacillus subtilis and Escherichia coli. researchgate.net
The structural modifications on the 1,3,4-oxadiazole ring play a crucial role in determining the antibacterial potency. The introduction of electron-withdrawing groups like -Cl or -NO2, or electron-donating groups at the para position of a phenyl ring attached to the oxadiazole core, has been shown to result in moderate to promising antimicrobial potential. nih.gov
Table 1: Antibacterial Activity of Selected this compound Derivatives
| Compound | Test Organism | MIC (µM) | Reference |
|---|---|---|---|
| D-2 | S. aureus, E. faecalis, E. coli, K. pneumoniae | 7.55 | nih.gov |
| D-6 | S. aureus, E. faecalis, E. coli, K. pneumoniae | 7.76 | nih.gov |
| D-19 | S. aureus, P. aeruginosa | 6.96 | nih.gov |
| 1,3,4-oxadiazole-2-thiol analogs | B. subtilis, E. coli | 6-50 | researchgate.net |
Antifungal Activity
Derivatives of this compound have also been investigated for their effectiveness against various fungal strains. A series of 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) acetic acid compounds were screened for their in vitro antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus flavus. scholarsresearchlibrary.com All the tested compounds in this series demonstrated antifungal activity. scholarsresearchlibrary.com
In another study, 1,3,4-oxadiazole-2-thiol and its analogs showed moderate to potential antifungal activity against Candida albicans, with MIC values ranging from 12–50 μM. researchgate.net The fungicidal activity of these compounds is a promising area of research, especially in the context of rising resistance to existing antifungal drugs. scholarsresearchlibrary.comnih.gov For example, the substitution of a furan-2-yl radical with a 4-fluorophenyl group in one 1,3,4-oxadiazole derivative was found to significantly enhance its fungicidal effect against C. albicans, reducing the minimum fungicidal concentration (MFC) from 128 µg/mL to 16 µg/mL. nih.gov
Furthermore, some 1,2,4-oxadiazole derivatives have shown significant activity against plant pathogenic fungi. mdpi.com For instance, compounds 4f and 4q exhibited notable antifungal effects against Rhizoctonia solani, Fusarium graminearum, Exserohilum turcicum, Botrytis cinerea, and Colletotrichum capsica. mdpi.com The EC₅₀ values for compound 4f were particularly low, indicating potent inhibition. mdpi.com
Table 2: Antifungal Activity of Selected this compound Derivatives
| Compound/Derivative Series | Test Organism | Activity/MIC/EC₅₀ | Reference |
|---|---|---|---|
| 2-(5-aryl-1,3,4-oxadiazol-2-yl thio) acetic acid | C. albicans, A. niger, A. flavus | Active | scholarsresearchlibrary.com |
| 1,3,4-oxadiazole-2-thiol analogs | C. albicans | MIC: 12-50 µM | researchgate.net |
| LMM6 (a 1,3,4-oxadiazole derivative) | C. albicans | MFC: 16 µg/mL | nih.gov |
| Compound 4f | R. solani, F. graminearum, E. turcicum, C. capsica | EC₅₀: 12.68, 29.97, 29.14, 8.81 µg/mL respectively | mdpi.com |
| Compound 4q | R. solani, F. graminearum, E. turcicum, C. capsica | EC₅₀: 38.88, 149.26, 228.99, 41.67 µg/mL respectively | mdpi.com |
Antiproliferative and Anticancer Activity (In Vitro Cell Line Studies)
The 1,3,4-oxadiazole scaffold is a constituent of numerous compounds with demonstrated anticancer properties. nih.govresearchgate.net Minor structural modifications to this heterocyclic system can lead to significant changes in biological activity. researchgate.net
Evaluation on Human Tumor Cell Lines (e.g., HCT-116, MCF-7, HeLa)
Derivatives of this compound have been evaluated for their antiproliferative activity against various human tumor cell lines. In one study, new 1,2,5-oxadiazole derivatives were tested against HCT-116 (colorectal cancer) and HeLa (cervical cancer) cell lines. iiarjournals.orgiiarjournals.org One particular derivative, compound 4 , a regioisomer of the parent compound, demonstrated the most promising antiproliferative profile and was also found to be active against MCF-7 and MDA-MB-468 breast cancer cell lines. iiarjournals.orgiiarjournals.orgunimi.it The GI₅₀ (50% growth inhibition) value for compound 4 against HCT-116 cells was 1.48 μM, and it also showed high activity against HeLa cells. iiarjournals.orgiiarjournals.org
Another study focused on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives. mdpi.com Several of these compounds, including D-1 , D-6 , D-15 , and D-16 , showed comparable efficacy to the reference drug doxorubicin, with IC₅₀ values in the range of 1 to 7 μM against the MCF-7 cancer cell line. mdpi.com Specifically, compound D-16 exhibited significant anticancer potential with an IC₅₀ of 1 μM. mdpi.com The presence of para-substituted halogen and hydroxy groups on the synthesized derivatives was found to be crucial for their potent activity against the MCF-7 cell line. mdpi.com
Table 3: Antiproliferative Activity of Selected this compound Derivatives
| Compound | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |
|---|---|---|---|
| Compound 4 | HCT-116 | 1.48 | iiarjournals.org |
| Compound 4 | MCF-7 | 8.50 | unimi.it |
| Compound 4 | MDA-MB-468 | 10.59 | unimi.it |
| D-1, D-6, D-15, D-16 | MCF-7 | 1-7 | mdpi.com |
| D-16 | MCF-7 | 1 | mdpi.com |
Mechanisms of Action at the Cellular Level (e.g., Apoptosis Induction, DNA Synthesis Interference, Pathway Modulation)
Research into the mechanisms of action of these compounds has revealed their ability to induce apoptosis and interfere with key cellular processes in cancer cells. A novel series of 3,5-diaryl-1,2,4-oxadiazoles were identified as apoptosis-inducing agents. nih.gov One lead compound from this series, MX-126374 , was shown to selectively induce apoptosis and inhibit the growth of tumor cells. nih.gov
Further investigation using gene expression profiling identified several key genes that are altered by this class of compounds, including cyclin D1, transforming growth factor-beta1, p21, and insulin-like growth factor-BP3, which are involved in the activation of apoptosis. nih.gov In another study, a 1,2,4-oxadiazole derivative, compound 27 , induced G1 cell cycle arrest in Jeko-1 cells, leading to 73.1% cell apoptosis after 48 hours at a 1 µM concentration. nih.gov This compound was also found to increase the expression of acetylated histone H4 in tumor tissue, leading to reduced tumor proliferation and increased DNA damage. nih.gov
The interference with topoisomerase enzymes, which are crucial for DNA replication, is another mechanism of action. Preliminary results have shown that compound 4 , a 1,2,5-oxadiazole derivative, can reduce the viability of cancer cells by counteracting the relaxation activity of human recombinant topoisomerase IIα. iiarjournals.orgiiarjournals.org
Antioxidant Properties (In Vitro Assays)
The 1,3,4-oxadiazole moiety is also present in compounds that exhibit antioxidant activity. jipbs.comglobalresearchonline.net In vitro antioxidant activity is often assessed using methods like the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay. mdpi.comjipbs.comglobalresearchonline.net
A study on 2-nonyl-5-aryl-1,3,4-oxadiazole derivatives revealed that compounds 3a , 3d , and 3e were potent antioxidant agents when compared to the standard, ascorbic acid. globalresearchonline.net The presence of a 4-fluorophenyl or a 3,4-dimethoxyphenyl group at the C-5 position of the 1,3,4-oxadiazole ring was associated with better antioxidant activity. globalresearchonline.net
In another investigation, a series of 5-[4-(4'-nitrophenyl)-1,3-thiazol-2-yl]-3-substituted-1,3,4-oxadiazole-2-thione derivatives were synthesized and screened for their antioxidant activity using DPPH, nitric oxide, and hydrogen peroxide scavenging assays. jipbs.comjipbs.com Among these, compound Ec showed the most significant in vitro antioxidant activity in all three methods, with an IC₅₀ value of 26.7 µg/ml in the DPPH assay, which was comparable to that of ascorbic acid (IC₅₀ 21.3 µg/ml). jipbs.com The presence of an electron-donating diethyl group in compound Ec was suggested to contribute to its high antioxidant potential. jipbs.comjipbs.com
Furthermore, the antioxidant potential of 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives was evaluated. mdpi.com Derivative D-16 was identified as the most potent in the series, with an IC₅₀ value of 22.3 µM, which was significantly lower than the IC₅₀ of the ascorbic acid standard (111.6 µM). mdpi.com This highlights the superior free radical scavenging ability of this particular derivative. mdpi.com
Table 4: Antioxidant Activity of Selected this compound Derivatives
| Compound | Assay | IC₅₀ | Reference |
|---|---|---|---|
| Compound Ec | DPPH Scavenging | 26.7 µg/ml | jipbs.com |
| Ascorbic Acid (Standard) | DPPH Scavenging | 21.3 µg/ml | jipbs.com |
| D-16 | DPPH Scavenging | 22.3 µM | mdpi.com |
| Ascorbic Acid (Standard) | DPPH Scavenging | 111.6 µM | mdpi.com |
Receptor Binding and Modulation Studies (In Vitro Biochemical Assays)
While direct receptor binding assays for the parent compound, this compound, are not prominently reported, research on its derivatives highlights their potential to interact with a variety of receptors and enzymes. For instance, certain 1,3,4-oxadiazole derivatives have been investigated as inhibitors of the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis, which is crucial for tumor growth and metastasis. nih.govmdpi.com In silico screening studies of 1,3,4-thiadiazole (B1197879) derivatives, a related class of compounds, have identified potential inhibitors of VEGFR-2, suggesting that the oxadiazole scaffold can be a valuable pharmacophore for targeting this receptor. mdpi.com
Furthermore, derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their inhibitory activity against other enzymes. For example, some have been identified as cyclooxygenase (COX) inhibitors, with in vitro assays demonstrating their ability to inhibit both COX-1 and COX-2 isoenzymes. nih.gov Other studies have explored their potential as antiallergic agents by examining their ability to inhibit the antigen-induced release of histamine (B1213489) from mast cells in vitro. nih.govacs.org These investigations, while not directly on this compound, underscore the versatility of the 1,3,4-oxadiazole nucleus in designing molecules that can bind to and modulate the activity of various biological receptors and enzymes.
Biochemical Pathway Modulation (e.g., NF-κB Pathway)
A significant body of research has focused on the ability of 1,3,4-oxadiazole derivatives to modulate critical intracellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a prominent target. nih.govnih.govepa.govresearchgate.net The aberrant activation of the NF-κB pathway is a hallmark of many inflammatory diseases and cancers, making its inhibition a key therapeutic strategy. nih.govnih.govepa.gov
A notable study identified 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) , a derivative of 1,3,4-oxadiazole, as a potent inhibitor of the NF-κB signaling pathway in hepatocellular carcinoma (HCC) cells. nih.govepa.govresearchgate.net In vitro studies revealed that CMO exerts its anticancer effects by directly interfering with multiple steps in the NF-κB cascade.
The mechanistic investigation of CMO's action on the NF-κB pathway in HCC cells demonstrated several key effects:
Inhibition of IκBα Phosphorylation: CMO was found to decrease the phosphorylation of IκBα at the Ser32 residue in the cytoplasm of HCC cells. nih.govepa.gov This is a critical step, as IκBα phosphorylation targets it for degradation, thereby releasing NF-κB to translocate to the nucleus.
Inhibition of p65 Phosphorylation: The study also showed that CMO treatment led to a reduction in the phosphorylation of the p65 subunit of NF-κB at Ser536 in the nuclear extract. nih.govepa.gov The phosphorylation of p65 is essential for its transcriptional activity.
Abrogation of NF-κB DNA Binding and Transcriptional Activity: By inhibiting the phosphorylation of both IκBα and p65, CMO effectively prevented the nuclear translocation of NF-κB and its binding to DNA, ultimately leading to the abrogation of its transcriptional activity. nih.govepa.gov
Induction of Apoptosis: The inhibition of the NF-κB pathway by CMO was associated with the induction of apoptosis (programmed cell death) in HCC cells, as evidenced by the cleavage of PARP and caspase-3. nih.govepa.gov Further experiments using p65 small interfering RNA (siRNA) confirmed that blocking NF-κB activation is a key mechanism for CMO-induced apoptosis. nih.govepa.gov
Molecular docking studies further supported these findings, suggesting that CMO interacts with a hydrophobic region of the p65 protein, thus inhibiting its function. nih.govepa.govresearchgate.net
The following table summarizes the observed effects of the 1,3,4-oxadiazole derivative, CMO, on the NF-κB pathway from in vitro biochemical assays.
| Parameter | Observation with CMO Treatment | Reference |
| Phosphorylation of IκBα (Ser32) | Decreased in cytoplasmic extract | nih.govepa.gov |
| Phosphorylation of p65 (Ser536) | Decreased in nuclear extract | nih.govepa.gov |
| NF-κB DNA Binding Ability | Abrogated | nih.govepa.gov |
| NF-κB Transcriptional Activity | Abrogated | nih.govepa.gov |
| Caspase-3/7 Activation | Induced (blocked by p65 siRNA) | nih.govepa.gov |
| PARP Cleavage | Induced | nih.govepa.gov |
These findings highlight the potential of the 1,3,4-oxadiazole scaffold as a platform for the development of novel inhibitors of the NF-κB pathway, with potential applications in cancer therapy.
Structure Activity Relationship Sar Studies of 2 1,3,4 Oxadiazol 2 Yl Acetic Acid Derivatives
Impact of Substituents on the Oxadiazole Ring on Biological Activity
The nature and position of substituents on the 1,3,4-oxadiazole (B1194373) ring play a pivotal role in determining the biological activity of these derivatives. The C5 position of the oxadiazole ring is a primary site for modification, and the introduction of various aryl and heterocyclic groups at this position has led to significant variations in pharmacological effects. nih.gov
For anti-inflammatory and analgesic activities, the substitution pattern on an aryl ring at the C5 position is critical. Studies on diclofenac (B195802) and naproxen (B1676952) analogues have shown that mono-substitution on a phenyl ring with electron-withdrawing groups like chloro (Cl) and nitro (NO₂) or an electron-donating group like methoxy (B1213986) (OCH₃) can lead to compounds with maximum activity. nih.gov Specifically, derivatives with a 4-chlorophenyl or a 3,4-dimethoxyphenyl group at the C5 position of the oxadiazole ring have demonstrated enhanced anti-inflammatory properties. nih.gov Halogen substituents, in general, have been identified as being particularly effective for analgesic activity. nih.gov
In the context of antimicrobial activity, a wide array of substituents have been explored.
Antibacterial Activity: The introduction of a quinolin-4-yl substituent at the C2 position and a 3-methyl-4-nitrophenyl group at the C5 position resulted in a derivative with potent activity against Staphylococcus epidermidis. Another derivative with a 5-iodofuran substituent at the C2 position also exhibited significant activity against the same strain. Furthermore, a 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (B1269391) derivative showed stronger activity against Escherichia coli and Streptococcus pneumoniae than the standard drug ampicillin. Research has also indicated that for 2,5-diamino-1,3,4-oxadiazole derivatives, amidine structures were superior to amide or imine groups for antibacterial action.
Antifungal Activity: Compounds bearing hydroxyl (-OH) or nitro (-NO₂) substituents have been noted for their moderate antifungal activity. rsc.org
Anticancer Activity: For activity against the MCF-7 breast cancer cell line, derivatives with para-substituted halogen and hydroxy groups on the C5-aryl ring were found to have remarkable potential.
Influence of Acetic Acid Moiety Modifications on Activity
Modifications to the acetic acid side chain of the 2-(1,3,4-Oxadiazol-2-yl)acetic acid scaffold have a profound impact on the resulting compound's biological profile. The carboxylic acid group is a key structural feature, but its isosteric replacement or derivatization can lead to improved potency and altered pharmacokinetic properties.
The 1,3,4-oxadiazole ring itself is considered a bioisostere of the carboxylic acid group, a strategy that has been employed in drug design to enhance metabolic stability and cell permeability. sioc-journal.cnnih.gov Modifications often involve altering the linker between the oxadiazole ring and the acidic function or esterifying the carboxyl group.
For instance, introducing a sulfur atom to create a 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid scaffold has been explored for antibacterial applications. nih.gov In a different approach, the entire acetic acid group was replaced by a sulfanylmethylbenzonitrile moiety in a series of glycogen (B147801) synthase kinase-3β (GSK-3β) inhibitors. The ethyl ester of a ((5-(2-(4-methoxyphenyl)-1-phenylethyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid has also been synthesized, indicating that esterification is a common strategy to modulate the lipophilicity and absorption of these compounds.
Studies on 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acids as potential antifibrotic agents revealed that changing the acetic acid to a propionic acid, thereby introducing a methyl group on the alpha-carbon, can significantly influence activity. This highlights that even small alkyl substitutions on the acetic acid chain can be a critical determinant of biological effect.
Stereochemical Considerations and Activity Correlations
Stereochemistry is a fundamental aspect of drug design, as different enantiomers or diastereomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. In the case of this compound derivatives, a chiral center can be introduced by substitution on the acetic acid moiety. For example, replacing a hydrogen on the alpha-carbon with a methyl group results in 2-(1,3,4-Oxadiazol-2-yl)propanoic acid, which is a chiral molecule.
Despite the importance of stereoselectivity, detailed studies focusing on the synthesis of individual stereoisomers of chiral this compound derivatives and the correlation of their specific configurations with biological activity are not extensively documented in the reviewed scientific literature. Research on derivatives such as 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acid, which possesses a chiral center, has been reported, but a comparative analysis of the biological activities of the individual enantiomers was not the focus of these studies. Therefore, the differential effects of stereoisomers in this class of compounds represent a significant area for future investigation to potentially develop more potent and safer therapeutic agents.
Identification of Key Pharmacophoric Features and Binding Motifs
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound derivatives, several key pharmacophoric features have been identified through various biological studies.
A crucial feature for some antimicrobial activities appears to be the presence of two heterocyclic rings within the molecule. For example, the cyclization of hydrazones to form the 1,3,4-oxadiazole ring, thereby creating a molecule with two heterocyclic systems, has been shown to enhance antibacterial activity. The 1,3,4-oxadiazole ring itself is a key component, often acting as a central scaffold.
For antibacterial activity against S. aureus, a combination of molecular properties including the Highest Occupied Molecular Orbital (HOMO) energy, the partition coefficient (Log P), solvation energy, molecular weight, and the number of hydrogen bond acceptors (HBA) have been shown to define the activity. nih.gov This indicates that both electronic and physicochemical properties are essential for the interaction with the bacterial target.
In some contexts, the ability of the 1,3,4-oxadiazole ring to participate in hydrogen bonding is a critical pharmacophoric feature. For N-alkyl derivatives, a carbon chain length of 10 to 12 atoms was found to be optimal for activity, suggesting the importance of a lipophilic tail of a specific length. Furthermore, for 2,5-diamino-1,3,4-oxadiazole derivatives, the presence of an amidine group was identified as a key binding motif, proving more effective than amide or imine groups.
Quantitative Relationships between Molecular Structure and Biological Effect
Quantitative Structure-Activity Relationship (QSAR) models provide a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools in medicinal chemistry for predicting the activity of novel compounds and for optimizing lead structures. Several QSAR studies have been performed on derivatives of 1,3,4-oxadiazole, including those with an acetic acid moiety, to elucidate the structural requirements for their biological effects.
One such study on a series of 2-[5-(aryloxymethyl)-1,3,4-oxadiazol-2-ylsulfanyl]acetic acid derivatives with antibacterial activity against S. aureus developed a QSAR model based on several quantum chemical and physicochemical descriptors. nih.gov The model demonstrated a good correlation between the predicted and observed inhibitory concentrations (IC₅₀), highlighting the importance of parameters like HOMO energy, Log P, solvation energy, and molecular weight. nih.gov
| Compound | Observed pIC₅₀ | Predicted pIC₅₀ | Residual |
|---|---|---|---|
| 3a | -1.252 | -1.258 | 0.006 |
| 3b | -1.309 | -1.304 | -0.005 |
| 3c | -1.383 | -1.385 | 0.002 |
| 3d | -1.420 | -1.422 | 0.002 |
| 3e | -1.447 | -1.444 | -0.003 |
| 3f | -1.472 | -1.468 | -0.004 |
| 3g | -1.516 | -1.514 | -0.002 |
Similarly, 2D-QSAR studies have been conducted on 1,3,4-oxadiazole derivatives with anti-inflammatory activity, using multiple linear regression (MLR) to build the models. sioc-journal.cn Furthermore, Hologram QSAR (HQSAR) and Topomer QSAR studies have been employed for derivatives of diclofenac and naproxen to gain insights into the structural features contributing to their analgesic and anti-inflammatory activities. nih.gov These studies consistently show that electronic properties (like charge distribution and frontier orbital energies) and physicochemical properties (like lipophilicity and molar refractivity) are key determinants of the biological activity of these compounds.
Q & A
Q. What are the key synthetic routes for preparing 2-(1,3,4-Oxadiazol-2-yl)acetic acid derivatives, and what intermediates are critical?
The synthesis typically involves cyclization and alkylation steps. For example, intermediate 3j (a common precursor) undergoes cyclization with propylene oxide to form oxadiazole rings. Subsequent O-alkylation with reagents like t-butyl 4-bromobutyrate, followed by acidic hydrolysis, yields carboxylic acid derivatives (e.g., compound 11). Alternatively, S-alkylation using bromoacetic acid and POCl3 produces thioether-linked analogs (e.g., compound 13). Key intermediates include acyl hydrazides and halogenated esters, which require careful purification to avoid side reactions .
Q. How can spectroscopic methods be applied to characterize this compound derivatives?
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential. For instance, compound 13 exhibits distinct -NMR signals at δ 7.97 (d, J = 8.3 Hz) for aromatic protons and δ 4.62 (s) for the methylene group adjacent to sulfur. ESI-MS data (m/z 359.9 [M+MeOH+Na]) confirms molecular weight. HPLC retention times (e.g., 7.42 min) aid in purity assessment . Exact mass analysis (e.g., 428.1107 for CHNOS) validates structural integrity .
Advanced Research Questions
Q. What strategies improve low yields during the cyclization step in oxadiazole synthesis?
Yield optimization involves adjusting reaction conditions:
- Catalyst selection : Use Lewis acids (e.g., POCl3) to enhance cyclization efficiency .
- Solvent systems : Polar aprotic solvents (e.g., DMF/CHCl) improve solubility of intermediates .
- Temperature control : Cyclization at 0–5°C minimizes decomposition of reactive intermediates . Contradictions in methods (e.g., semicarbazide vs. propylene oxide for ring formation) suggest substrate-dependent optimization .
Q. How do structural modifications at the oxadiazole ring influence biological activity, and what methods assess these effects?
Substituents on the oxadiazole ring (e.g., 2,4-dichlorophenyl in compound 13) enhance bioactivity by modulating electronic and steric properties. Structure-Activity Relationship (SAR) studies employ:
Q. What sustainable methodologies exist for synthesizing oxadiazole derivatives?
Continuous-flow synthesis under mild conditions reduces waste and improves scalability. For example, flow reactors enable precise control of reaction parameters (temperature, residence time) for intermediates like 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid, achieving >90% yield with reduced solvent use .
Q. How should researchers handle reactive intermediates during synthesis to ensure safety?
- Protective equipment : Use fume hoods and inert atmospheres for POCl3 or bromoacetic acid reactions .
- Quenching protocols : Neutralize excess reagents (e.g., acetic acid for semicarbazide reactions) before disposal .
- Stability testing : Monitor intermediates via TLC or HPLC to detect degradation under storage conditions .
Data Contradictions and Resolution
- Synthetic routes : uses t-butyl esters for O-alkylation, while employs aldehydes and semicarbazide. These discrepancies highlight the need for substrate-specific route selection, validated by pilot-scale trials .
- Analytical data : Variations in exact mass values (e.g., 428.1107 vs. 428.1042) may arise from isotopic patterns or instrument calibration. Cross-validation with NMR and elemental analysis is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
